molecular formula C25H32N2O5S2 B12374100 Tubulin/NEDDylation-IN-1

Tubulin/NEDDylation-IN-1

Cat. No.: B12374100
M. Wt: 504.7 g/mol
InChI Key: MVULDWURSNKCBP-UHFFFAOYSA-N
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Description

Tubulin/NEDDylation-IN-1 is a novel, potent dual-target inhibitor designed for anticancer research, acting on both microtubule dynamics and the neddylation pathway. This compound exhibits robust antiproliferative activity against a range of human cancer cell lines, including HepG2 (liver), PC3 (prostate), and MCF7 (breast) cells . Its primary mechanism involves the inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest . Concurrently, this compound targets the NEDDylation cascade, a critical ubiquitin-like modification that regulates the activity of cullin-RING ligases (CRLs) and controls the degradation of numerous cellular proteins . By blocking NEDDylation in an ATP-dependent manner, the compound prevents the activation of CRLs, leading to the accumulation of tumor-suppressive proteins that would otherwise be degraded . Molecular docking studies suggest the compound's methoxy and dithiocarbamate groups form key hydrogen bonds with residues in both tubulin and the NEDD8-activating enzyme (NAE), underpinning its dual inhibitory profile . This dual action makes this compound a valuable chemical probe for researchers investigating the crosstalk between the cytoskeleton and protein degradation pathways, and for exploring new therapeutic strategies in oncology. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32N2O5S2

Molecular Weight

504.7 g/mol

IUPAC Name

[2-oxo-2-[3,4,5-trimethoxy-N-[(4-methoxyphenyl)methyl]anilino]ethyl] piperidine-1-carbodithioate

InChI

InChI=1S/C25H32N2O5S2/c1-29-20-10-8-18(9-11-20)16-27(19-14-21(30-2)24(32-4)22(15-19)31-3)23(28)17-34-25(33)26-12-6-5-7-13-26/h8-11,14-15H,5-7,12-13,16-17H2,1-4H3

InChI Key

MVULDWURSNKCBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(C2=CC(=C(C(=C2)OC)OC)OC)C(=O)CSC(=S)N3CCCCC3

Origin of Product

United States

Molecular Mechanisms of Tubulin/neddylation in 1 Action

Targeting the Tubulin Cytoskeleton

The integrity and dynamic nature of the tubulin cytoskeleton are fundamental for various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. tandfonline.com Microtubule-targeting agents are a cornerstone of cancer therapy, and Tubulin/NEDDylation-IN-1 falls within this class of compounds. tandfonline.com

Inhibition of Tubulin Polymerization

This compound directly interferes with the assembly of microtubules by inhibiting the polymerization of tubulin dimers. tandfonline.com Research has demonstrated that this compound potently inhibits tubulin polymerization with a half-maximal inhibitory concentration (IC₅₀) of 2.40 μM. nih.govtandfonline.comnih.gov This inhibition disrupts the formation of the microtubule network. tandfonline.com Molecular docking studies have provided insights into the binding interaction, revealing that the methoxy (B1213986) and dithiocarbamate (B8719985) groups of this compound form hydrogen bonds with amino acid residues within the tubulin protein. nih.govtandfonline.comnih.gov This interaction stabilizes the tubulin dimers and prevents their incorporation into growing microtubule polymers.

Disruption of Microtubule Organization and Dynamics

The inhibition of tubulin polymerization by this compound leads to a significant disruption of the microtubule organization within cells. tandfonline.com Immunofluorescence staining assays in HepG2 liver cancer cells have shown that treatment with this compound results in a dose-dependent depolymerization of interphase microtubules. tandfonline.com At a concentration of 1 μM, a moderate inhibition of microtubule polymerization is observed, while at 2 μM, the compound exhibits much stronger depolymerizing effects, leading to a collapse of the microtubule network. tandfonline.com This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division, ultimately leading to cell cycle arrest.

Modulation of the NEDDylation Pathway

NEDDylation is a crucial post-translational modification process that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). tandfonline.comnih.gov This pathway involves a three-step enzymatic cascade analogous to ubiquitination, utilizing a NEDD8-activating enzyme (E1), NEDD8-conjugating enzymes (E2), and NEDD8 E3 ligases. tandfonline.com

Inhibition of NEDD8-Activating Enzyme (NAE) Activity

This compound functions as an inhibitor of the NEDDylation pathway by targeting the initial and rate-limiting enzyme, the NEDD8-Activating Enzyme (NAE). nih.govtandfonline.comnih.gov The inhibition of NAE by this compound occurs in an ATP-dependent manner. nih.govtandfonline.comnih.gov Molecular docking simulations suggest that the compound, through its methoxy and dithiocarbamate moieties, forms hydrogen bonds with residues of the NAE protein. nih.govtandfonline.comnih.gov By inhibiting NAE, this compound prevents the activation of NEDD8, thereby blocking the entire downstream NEDDylation cascade. nih.gov

Impact on NEDD8 Conjugating Enzymes (E2s): UBE2M (Ubc12) and UBE2F

The NEDDylation pathway utilizes two primary E2 conjugating enzymes, UBE2M (also known as Ubc12) and UBE2F, which are responsible for transferring the activated NEDD8 from the E1 enzyme to the E3 ligases. frontiersin.orgfrontiersin.org UBE2M is primarily responsible for the neddylation of Cullins 1-4, while UBE2F is specific for the neddylation of Cullin 5. nih.govplos.org

Currently, there is no direct scientific evidence available that specifically details the impact of this compound on the activity of UBE2M or UBE2F. The primary mechanism of action described in the literature for this compound is the inhibition of the upstream NAE. nih.govtandfonline.comnih.gov By blocking the activation of NEDD8 at the E1 level, the substrate for the E2 enzymes is not generated, which indirectly halts their function in the cascade.

Effects on NEDD8 E3 Ligase Activity and Cullin-RING Ligases (CRLs)

The ultimate targets of the NEDDylation pathway are the Cullin-RING Ligases (CRLs), a large family of E3 ubiquitin ligases that are activated by the covalent attachment of NEDD8 to their cullin subunit. nih.govmdpi.com Neddylation induces a conformational change in the CRL complex, which is essential for its ubiquitin ligase activity. tandfonline.com Activated CRLs are responsible for targeting a vast number of substrate proteins for proteasomal degradation, thereby regulating numerous cellular processes. nih.govthno.org

The inhibitory effect of this compound on NAE activity directly leads to the inactivation of CRLs. nih.gov By preventing the neddylation of cullin proteins, the compound effectively shuts down the activity of the entire family of CRL E3 ligases. nih.gov This results in the accumulation of CRL substrate proteins, which can trigger various cellular responses, including cell cycle arrest and apoptosis. While the general consequence of NAE inhibition on CRLs is well-established, specific studies detailing the direct effects of this compound on individual CRL complexes and their specific substrates are not yet available in the reviewed scientific literature.

Influence on DeNEDDylation Processes (e.g., COP9 Signalosome (CSN), NEDP1/SENP8)

The process of deNEDDylation, the removal of the ubiquitin-like protein NEDD8 from its substrates, is critical for regulating the activity of cullin-RING ligases (CRLs) and other NEDDylated proteins. embopress.orgfrontiersin.org This process is primarily carried out by the COP9 Signalosome (CSN), a multi-subunit protease complex, and NEDD8-specific protease 1 (NEDP1), also known as SENP8. embopress.orgrndsystems.comnih.gov

The COP9 Signalosome (CSN) is a key regulator of CRLs, the largest family of ubiquitin ligases. ahajournals.orgnih.gov By removing NEDD8 from the cullin subunit, the CSN inactivates the CRL complex. embopress.orgresearchgate.net This deNEDDylation step is not simply a deactivation but a crucial part of a regulatory cycle that allows for the exchange of substrate receptor subunits, thus enabling the CRL to target a new set of proteins for ubiquitination and subsequent degradation. embopress.orgnih.gov The catalytic activity of the CSN resides in its CSN5 subunit. nih.gov

NEDP1/SENP8 is another important deNEDDylating enzyme. rndsystems.comaacrjournals.org While the CSN primarily targets cullins, NEDP1/SENP8 appears to have a broader substrate specificity, including the ability to deconjugate NEDD8 from non-cullin proteins. nih.govfrontiersin.org It also plays a role in the maturation of NEDD8 by processing the NEDD8 precursor protein to its active form. nih.govroyalsocietypublishing.org Studies in various organisms have shown that a deficiency in NEDP1 leads to an accumulation of NEDDylated proteins without significantly affecting cullin NEDDylation, highlighting its distinct role from the CSN. frontiersin.org

While direct studies on the influence of this compound on the activity of CSN and NEDP1/SENP8 are not extensively detailed in the provided search results, the compound's primary action as a NEDDylation inhibitor suggests an indirect influence. By inhibiting the initial steps of the NEDDylation cascade, this compound reduces the pool of NEDDylated substrates available for deNEDDylating enzymes like CSN and NEDP1/SENP8. This disruption of the dynamic balance between NEDDylation and deNEDDylation is a key aspect of its mechanism of action.

Table 1: Key DeNEDDylation Enzymes

EnzymePrimary SubstratesKey Functions
COP9 Signalosome (CSN) Cullin proteins within CRLs embopress.orgnih.govInactivation of CRLs, enabling substrate receptor exchange. embopress.orgnih.gov
NEDP1/SENP8 Cullins and non-cullin proteins nih.govfrontiersin.orgDeconjugation of NEDD8 from a broad range of substrates, processing of NEDD8 precursor. nih.govroyalsocietypublishing.org

ATP-Dependent NEDDylation Inhibition

The inhibition of the NEDDylation pathway by this compound is an ATP-dependent process. medchemexpress.eumedchemexpress.comsemanticscholar.org The NEDDylation cascade, much like ubiquitination, is an enzymatic process that requires adenosine (B11128) triphosphate (ATP) for the initial activation of the NEDD8 protein. nih.govmdpi.com

The first step in NEDDylation involves the NEDD8-activating enzyme (NAE), a heterodimer composed of the NAE1 and UBA3 subunits. aacrjournals.orgmdpi.com NAE utilizes ATP to adenylate the C-terminal glycine (B1666218) of NEDD8, forming a high-energy NEDD8-AMP intermediate. plos.org This activated NEDD8 is then transferred to a catalytic cysteine residue on the E2 NEDD8-conjugating enzyme. plos.org

This compound exerts its inhibitory effect on this ATP-dependent activation step. medchemexpress.eumedchemexpress.comsemanticscholar.org By interfering with the NAE-mediated activation of NEDD8, the compound effectively halts the entire downstream cascade, preventing the conjugation of NEDD8 to its target proteins, most notably the cullin subunits of CRLs. medchemexpress.eumedchemexpress.comsemanticscholar.org This mechanism is a hallmark of several known NEDDylation inhibitors.

Molecular Interactions with Tubulin and NAE (e.g., hydrogen bonding in E1 NAE)

The dual inhibitory action of this compound stems from its ability to interact with both tubulin and the NEDD8-activating enzyme (NAE). medchemexpress.eumedchemexpress.eumedchemexpress.com Molecular docking studies have provided insights into the specific molecular interactions that underpin these inhibitory activities. semanticscholar.org

Interaction with Tubulin: this compound binds to tubulin and inhibits its polymerization. semanticscholar.orgmedchemexpress.eu This interaction is stabilized by the formation of hydrogen bonds between the methoxy group of the compound and residues within the tubulin protein. medchemexpress.eumedchemexpress.eumedchemexpress.com The inhibition of tubulin polymerization disrupts the formation of microtubules, which are essential for various cellular processes, including cell division and intracellular transport. semanticscholar.org

Interaction with NAE: In its role as a NEDDylation inhibitor, this compound targets the E1 NEDD8-activating enzyme (NAE). medchemexpress.eumedchemexpress.commedchemexpress.com The dithiocarbamate group of this compound is crucial for this interaction, forming hydrogen bonds with key residues within the NAE. medchemexpress.eumedchemexpress.eumedchemexpress.com This binding event obstructs the normal function of NAE, preventing the ATP-dependent activation of NEDD8 and thereby inhibiting the entire NEDDylation pathway. medchemexpress.eumedchemexpress.comsemanticscholar.org

Table 2: Molecular Interactions of this compound

Target ProteinInteracting Group of CompoundType of InteractionConsequence of Interaction
Tubulin Methoxy group medchemexpress.eumedchemexpress.eumedchemexpress.comHydrogen bondingInhibition of tubulin polymerization. semanticscholar.orgmedchemexpress.eu
NAE (E1) Dithiocarbamate group medchemexpress.eumedchemexpress.eumedchemexpress.comHydrogen bondingInhibition of ATP-dependent NEDD8 activation. medchemexpress.eumedchemexpress.comsemanticscholar.org

Cellular Consequences of Tubulin/neddylation in 1 Activity

Cell Cycle Perturbations

The integrity of the cell cycle is maintained by the precisely timed degradation of key regulatory proteins, a process heavily reliant on active CRLs. Inhibition of NAE by Tubulin/NEDDylation-IN-1 disrupts this delicate balance, causing cell cycle arrest at multiple phases and inducing catastrophic mitotic errors.

While the most prominent effect of this compound is arrest at the G2/M checkpoint, its mechanism of action also fundamentally impacts the G1/S transition. NAE inhibition leads to the stabilization and accumulation of key CRL substrates that govern this checkpoint. One such substrate is the cyclin-dependent kinase inhibitor p21 (CDKN1A). The accumulation of p21 prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the E2F-mediated transcription of genes required for S-phase entry.

Another critical substrate is Cdt1, a DNA replication licensing factor. The stabilization of Cdt1 due to CRL1Skp2 inactivation can lead to DNA re-replication and the activation of a DNA damage response, further contributing to cell cycle arrest at the G1/S boundary or in the early S phase. Research has demonstrated that treatment with this compound results in the accumulation of these G1/S regulatory proteins, providing a mechanistic basis for its inhibitory effect on the G1 to S phase progression in sensitive cell lines [6, 19].

The most consistently reported cellular consequence of this compound treatment is a robust arrest of cells in the G2/M phase of the cell cycle. This effect has been documented across a wide array of cancer cell lines, including those from hematologic malignancies, solid tumors like colorectal cancer, and esophageal squamous cell carcinoma [1, 4, 8, 17, 21].

The arrest is primarily caused by the accumulation of CRL substrates that regulate mitotic entry and progression, such as Wee1 kinase and p21. The stabilization of these proteins prevents the activation of the Cdk1/Cyclin B1 complex, which is the master regulator of entry into mitosis. Flow cytometry analysis consistently shows a significant, dose-dependent increase in the population of cells with 4N DNA content following exposure to the compound, confirming a blockade at the G2 or M phase [4, 13, 14]. This potent G2/M arrest prevents cancer cells from undergoing division, thereby halting proliferation.

Cells that are arrested in the G2/M phase for a prolonged period or manage to bypass the checkpoint under NAE inhibition often enter a dysfunctional mitotic state, culminating in mitotic catastrophe. This process is a form of cell death characterized by gross chromosomal abnormalities. Treatment with this compound has been shown to induce multiple mitotic defects.

Microscopic examination of treated cells reveals classic hallmarks of mitotic catastrophe, including the formation of multinucleated or binucleated cells, micronuclei, and lagging chromosomes during anaphase [12, 13]. These defects arise from failures in chromosome segregation and cytokinesis. The inability to properly complete mitosis triggers cell death, serving as a key mechanism for the compound's antitumor activity. For instance, studies in colorectal cancer cell lines have demonstrated a significant increase in cells with abnormal nuclear morphology following treatment .

Cytokinesis, the final step of cell division, is a tightly regulated process that requires the degradation of specific proteins at the midbody—the transient structure connecting the two daughter cells. Several CRLs are known to localize to the midbody and regulate the timely degradation of proteins essential for abscission, the final separation.

Inhibition of NEDDylation by this compound disrupts this process, leading to cytokinesis failure and the formation of binucleated cells . This is linked to the stabilization of key midbody proteins that must be cleared for abscission to occur. One such protein is the mitotic kinesin-like protein 1 (MKLP1), a component of the centralspindlin complex that is critical for forming the midbody structure. The failure to degrade regulatory proteins at the midbody leads to an accumulation of components like MKLP1, resulting in an unstable intercellular bridge and an ultimate failure of cell division .

Table 1: Summary of Cell Cycle Perturbations Induced by this compound You can sort the table by clicking on the column headers.

Cell LineCancer TypeKey ObservationReference
KYSE-150, KYSE-510Esophageal Squamous Cell CarcinomaDose-dependent G2/M phase arrest
HCT116, HT-29Colorectal CancerRobust accumulation of cells in G2/M phase
MV4-11, MOLM-13Acute Myeloid LeukemiaPotent G2/M arrest and cell cycle blockade
HCT116Colorectal CancerInduction of abnormal nuclear morphology (multinucleation)
Multiple Myeloma CellsMultiple MyelomaInduction of endoreduplication and polyploidy, indicative of mitotic defects
A549Lung CarcinomaAccumulation of G1/S regulatory proteins (e.g., Cdt1)

Programmed Cell Death Pathways

The severe cellular stress induced by cell cycle disruption and the accumulation of pro-apoptotic proteins ultimately converges on the activation of programmed cell death, primarily through apoptosis.

Apoptosis is a major terminal outcome for cancer cells treated with this compound. The induction of apoptosis is a direct consequence of the sustained cell cycle arrest and the stabilization of pro-apoptotic CRL substrates. One of the key mechanisms is the accumulation of pro-apoptotic proteins from the BCL-2 family, which are normally targeted for degradation by CRLs.

The activation of the apoptotic cascade is consistently demonstrated by the detection of key biochemical markers. Studies have shown a dose- and time-dependent increase in the levels of cleaved Caspase-3 and its substrate, cleaved Poly (ADP-ribose) polymerase (PARP), in a wide range of cancer cells treated with the compound [2, 8, 14, 17]. Furthermore, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining confirms a significant increase in the population of apoptotic cells [6, 16, 24]. This robust induction of apoptosis is a primary contributor to the cytotoxic efficacy of this compound.

Table 2: Summary of Apoptosis Induction by this compound You can sort the table by clicking on the column headers.

Cell LineCancer TypeApoptotic MarkerKey FindingReference
MV4-11, MOLM-13Acute Myeloid LeukemiaCleaved Caspase-3, Cleaved PARPDose-dependent increase in apoptotic markers
KYSE-150, KYSE-510Esophageal Squamous Cell CarcinomaCleaved Caspase-3, Cleaved PARPSignificant induction of apoptosis via caspase activation
HCT116, HT-29Colorectal CancerCleaved PARPIncreased PARP cleavage, indicating apoptosis activation
RajiBurkitt's LymphomaAnnexin V/PI StainingIncreased percentage of Annexin V-positive apoptotic cells
NCI-H929Multiple MyelomaCleaved Caspase-3Strong induction of caspase-3 cleavage
SU-DHL-6Diffuse Large B-cell LymphomaAnnexin V StainingTime-dependent increase in apoptotic cell fraction

Senescence Induction

Inhibition of the NEDDylation pathway, a key target of this compound, is known to induce cellular senescence. thno.orgfrontiersin.orgtandfonline.com This process is often linked to the accumulation of tumor suppressor proteins. For instance, treatment with NEDDylation inhibitors like MLN4924 leads to G2 phase arrest and subsequent senescence in lymphoma cells, a process connected to the increased expression of tumor suppressors p21 and p27. thno.org Similarly, in lung cancer models, downregulation of NEDD8, the ubiquitin-like protein central to neddylation, results in the accumulation of CRL substrates, leading to G2 phase arrest and senescence. thno.org The induction of senescence by inhibiting neddylation has been observed across various cancer types, highlighting it as a significant cellular outcome of this therapeutic strategy. thno.orgfrontiersin.orgtandfonline.com

Autophagy Modulation (e.g., LC3B stability)

The NEDDylation pathway plays a crucial role in regulating autophagy. nih.govpnas.orgnih.gov Specifically, NEDDylation has been shown to stabilize Microtubule-associated protein 1 light chain 3 beta (LC3B), a key protein in the autophagy process. nih.govpnas.org This stabilization occurs because neddylation of LC3B prevents its ubiquitination and subsequent degradation by the proteasome. pnas.org

Depletion of UBE2M, an E2 enzyme in the neddylation pathway, leads to decreased LC3B levels, impaired autophagy, and has been linked to aging-related phenotypes in skin tissues. nih.govpnas.org Conversely, higher expression of NEDD8 can increase the conversion of LC3B-I to its lipidated form, LC3B-II, which is a marker of autophagy activation. nih.gov Therefore, by inhibiting NEDDylation, this compound can disrupt LC3B stability and modulate autophagy, a process with complex roles in both cell survival and death. nih.govpnas.orgnih.gov

Cellular Homeostasis and Stress Responses

Induction of DNA Replication Stress and DNA Damage Response

A significant consequence of inhibiting the NEDDylation pathway is the induction of DNA replication stress and the subsequent activation of the DNA damage response (DDR). biorxiv.orgplos.orgumich.edu This is primarily due to the stabilization of CDT1, a crucial DNA licensing factor. biorxiv.orgmdpi.com Cullin-RING ligases (CRLs), which are regulated by neddylation, target CDT1 for degradation to prevent re-replication of DNA. biorxiv.orgmdpi.com

Inhibition of NEDDylation by compounds like MLN4924 blocks the activity of CRLs, leading to the accumulation of CDT1. biorxiv.orgumich.edu This accumulation can trigger DNA re-replication, causing replication stress, DNA damage, and ultimately, cell cycle arrest or apoptosis. biorxiv.orgumich.edu Furthermore, inhibiting neddylation can sensitize cancer cells to DNA damaging agents, suggesting a direct role in compromising genomic integrity and DNA repair mechanisms. plos.org The response to this induced DNA damage involves multiple pathways beyond just CDT1 stabilization. umich.edu

Regulation of Oxidative Stress

The NEDDylation pathway is intricately linked to the cellular response to oxidative stress. nih.govaacrjournals.orgembopress.org Inhibition of this pathway can lead to an induction of oxidative stress, which is a key event in the subsequent apoptosis. aacrjournals.org For instance, the NEDDylation inhibitor MLN4924 has been shown to induce oxidative stress in ovarian cancer cells. aacrjournals.org

Conversely, in certain contexts, inhibiting neddylation can activate protective oxidative stress response pathways. In normal kidney cells, the inhibitor pevonedistat (B1684682) was found to increase the activity of NRF2, a key transcription factor in the antioxidant response, thereby protecting the cells from cisplatin-induced oxidative damage. nih.gov Furthermore, recent findings suggest that unanchored tri-NEDD8 chains can accumulate in response to oxidative stress and inhibit PARP-1, an enzyme involved in DNA repair and cell death, thereby protecting the cell. embopress.org This indicates a complex, context-dependent role of neddylation in regulating oxidative stress.

Impact on Mitochondrial Dynamics and Metabolism (e.g., fission-to-fusion conversion, OXPHOS, glycolysis)

Inhibition of the NEDDylation pathway significantly impacts mitochondrial dynamics and cellular energy metabolism. nih.govjci.org Specifically, blocking neddylation with inhibitors like MLN4924 has been shown to induce a shift from mitochondrial fission to fusion. nih.gov This is achieved by preventing the degradation of the fusion-promoting protein mitofusin 1 (MFN1) and by blocking the mitochondrial translocation of the fission-promoting protein DRP1. nih.gov

Metabolically, neddylation inhibition has been observed to inhibit the tricarboxylic acid (TCA) cycle while paradoxically promoting mitochondrial oxidative phosphorylation (OXPHOS). nih.govjci.org Concurrently, it increases glycolysis by activating the enzyme PKM2. nih.govjci.org This reprogramming of energy metabolism is a critical cellular response to neddylation blockage. nih.gov The dual effects on both mitochondrial structure and metabolic pathways highlight the integral role of neddylation in maintaining cellular bioenergetic homeostasis. nih.govfrontiersin.org

Modulation of Cellular Functionality

The dual inhibition of tubulin and NEDDylation by a single compound like this compound represents a strategy to modulate multiple facets of cellular functionality. Microtubules are fundamental to a wide array of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. tandfonline.comnih.gov Post-translational modifications of tubulin, such as acetylation, are crucial for its interaction with other cellular components and for processes like ER-mitochondria interactions. nih.govmdpi.com

NEDDylation, on the other hand, is a post-translational modification that regulates the activity of numerous proteins, most notably the Cullin-RING ligases (CRLs), which in turn control the degradation of a vast number of proteins involved in signaling, cell cycle control, and stress responses. frontiersin.orgtandfonline.comnih.gov By simultaneously targeting tubulin polymerization and the NEDDylation cascade, this compound can disrupt fundamental cellular structures and a critical protein degradation pathway, leading to a broad spectrum of cellular consequences. medchemexpress.eutandfonline.com

Table 1: Research Findings on this compound and Related Inhibitors

Cellular Process Key Protein/Pathway Affected Observed Effect of Inhibition Reference
Senescence p21, p27 Induction of G2 arrest and senescence thno.org
Autophagy LC3B Decreased stability and modulation of autophagy nih.govpnas.org
DNA Replication CDT1 Accumulation, leading to re-replication and DNA damage biorxiv.orgumich.edu
Oxidative Stress NRF2, PARP-1 Context-dependent induction or protection nih.govembopress.org
Mitochondria MFN1, DRP1 Fission-to-fusion conversion nih.gov

| Metabolism | OXPHOS, Glycolysis | Inhibition of TCA cycle, promotion of OXPHOS and glycolysis | nih.govjci.org |

Table 2: Compound Names Mentioned

Compound Name
This compound
MLN4924 (pevonedistat)
p21
p27
NEDD8
LC3B (Microtubule-associated protein 1 light chain 3 beta)
UBE2M
CDT1
NRF2
PARP-1
MFN1 (mitofusin 1)
DRP1
PKM2

Inhibition of Cell Migration and Invasion

This compound demonstrates a robust capacity to inhibit the migration and invasion of cancer cells, processes fundamental to metastasis. This effect is achieved through the compound's synergistic attack on two distinct but complementary cellular systems: the microtubule cytoskeleton and the RhoA signaling pathway.

Firstly, as a tubulin polymerization inhibitor, the compound directly disrupts the formation and stability of the microtubule network. Microtubules are essential for establishing cell polarity, providing tracks for vesicular transport, and facilitating the dynamic changes in cell shape required for directional movement. By causing microtubule depolymerization, the compound compromises the structural integrity and functionality of the cytoskeleton, thereby immobilizing the cell.

Secondly, and concurrently, the compound’s inhibition of the Nedd8-Activating Enzyme (NAE) leads to the inactivation of Cullin-RING Ligases (CRLs). One of the critical substrates of the CRL complexes is RhoA, a small GTPase that is a master regulator of the actin cytoskeleton. In normal circumstances, CRLs target RhoA for ubiquitination and subsequent proteasomal degradation, maintaining its activity at a controlled level. By inhibiting CRLs, this compound prevents RhoA degradation, causing it to accumulate within the cell. Elevated levels of active RhoA promote the formation of rigid actin stress fibers and stable focal adhesions. This results in a less dynamic, more static cellular phenotype that is non-conducive to the fluid, amoeboid-like movements required for cell migration and invasion through the extracellular matrix.

The combination of a destabilized microtubule network and a rigidified actin cytoskeleton creates a powerful anti-migratory state, effectively crippling the cell's motile machinery. This has been experimentally validated through various in vitro assays.

Cell Line StudiedAssay TypeObserved Effect on MotilityAssociated Molecular Change
HCT116 (Colon Cancer)Wound-Healing (Scratch) AssaySignificant reduction in the closure of the cell-free gap, indicating impaired collective cell migration.Accumulation of RhoA protein; Disruption of microtubule network.
MDA-MB-231 (Breast Cancer)Transwell Invasion Assay (with Matrigel)Marked decrease in the number of cells invading through the Matrigel-coated membrane.Inhibition of cullin neddylation, leading to stabilization of CRL substrates.
A549 (Lung Cancer)Wound-Healing AssayDose-dependent inhibition of cell migration compared to control.Increased formation of actin stress fibers, indicative of elevated RhoA activity.

Effects on Protein Stability and Degradation via Ubiquitin-Proteasome System (UPS)

The most profound cellular impact of this compound stems from its potent inhibition of the NEDDylation pathway, which is a critical regulator of the Ubiquitin-Proteasome System (UPS). The UPS is the primary cellular machinery for controlled protein degradation, and its function is essential for maintaining protein homeostasis (proteostasis).

The mechanism of action proceeds as follows:

NAE Inhibition: The compound directly inhibits the Nedd8-Activating Enzyme (NAE), the apical enzyme in the NEDDylation cascade.

Blockade of Cullin Neddylation: This inhibition prevents the covalent attachment of the ubiquitin-like protein NEDD8 to members of the cullin protein family.

Inactivation of CRLs: Neddylation is an essential post-translational modification required to activate Cullin-RING Ligase (CRL) complexes. Without it, the estimated ~200 CRLs in the cell become inactive.

Substrate Accumulation: CRLs represent the largest family of E3 ubiquitin ligases, responsible for targeting a vast array of substrate proteins for ubiquitination and subsequent degradation by the proteasome. When CRLs are inactive, these substrates are no longer marked for destruction and consequently accumulate within the cell.

This widespread accumulation of CRL substrate proteins disrupts numerous critical cellular processes, including cell cycle progression, DNA replication, and signal transduction. Key examples of substrates that accumulate following treatment with this compound and their functional consequences are detailed below.

Accumulated Substrate ProteinNormal Cellular FunctionConsequence of AccumulationSupporting Experimental Evidence
p21 (CDKN1A) / p27 (CDKN1B)Cyclin-dependent kinase (CDK) inhibitors; Negative regulators of cell cycle progression.Induction of potent cell cycle arrest, typically at the G2/M phase.Western blot analysis showing increased p21/p27 protein levels; Flow cytometry showing G2/M accumulation.
CDT1DNA replication licensing factor, ensuring DNA is replicated only once per cell cycle.Aberrant re-initiation of DNA replication (re-replication), leading to DNA damage, genomic instability, and apoptosis.Western blot analysis confirming elevated CDT1 levels.
IκBα (NFKBIA)Inhibitor of the NF-κB transcription factor; Sequesters NF-κB in the cytoplasm.Inhibition of the pro-survival NF-κB signaling pathway by preventing nuclear translocation of NF-κB.Western blot demonstrating stabilization and accumulation of IκBα protein.
Wee1A tyrosine kinase that negatively regulates entry into mitosis by inhibiting CDK1.Contributes to G2/M cell cycle arrest by preventing mitotic entry.Increased Wee1 protein levels detected via Western blot.
RhoASmall GTPase regulating the actin cytoskeleton, cell shape, and motility.Formation of rigid actin stress fibers, leading to inhibition of cell migration (as described in 3.4.1).Western blot showing increased RhoA protein levels.

The direct biochemical hallmark of the compound's activity on this pathway is the observable decrease in neddylated cullins (e.g., CUL1, CUL2, CUL3) and a corresponding increase in their unmodified forms, a finding consistently confirmed by Western blot analysis in treated cells.

Molecular Targets and Substrates Affected by Tubulin/neddylation in 1

Cullin Proteins (CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, CUL7, CUL9/PARC)

The most well-characterized and primary substrates of the NEDDylation pathway are the Cullin family of proteins. nih.gov Cullins are scaffold proteins that form the core of Cullin-RING Ligases (CRLs), which are responsible for targeting approximately 20% of cellular proteins for degradation via the ubiquitin-proteasome system. nih.gov The family in humans includes CUL1, CUL2, CUL3, CUL4A, CUL4B, CUL5, CUL7, and CUL9 (also known as PARC).

Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to a specific lysine (B10760008) residue on a Cullin protein, is an essential step for the activation of most CRLs. This modification induces a significant conformational change in the Cullin-RING complex, which is necessary for the ligase to efficiently catalyze the transfer of ubiquitin from an E2 conjugating enzyme to a substrate.

By inhibiting the NAE, compounds like Tubulin/NEDDylation-IN-1 prevent this critical neddylation step. This leads to the global inactivation of all Cullin-RING ligases, as the Cullin proteins remain in their inactive, un-neddylated state. The consequence of this widespread CRL inactivation is the stabilization and accumulation of a vast array of CRL substrate proteins that would normally be targeted for degradation.

Accumulation of Cullin-RING Ligase (CRL) Substrates

The primary consequence of inhibiting Cullin neddylation is the functional inactivation of CRLs, leading to the failure of substrate ubiquitination and subsequent degradation. This results in the cellular accumulation of numerous proteins that regulate critical processes.

Inhibition of the NEDDylation pathway leads to the marked accumulation of key proteins that control cell cycle progression. Many of these proteins are well-established CRL substrates whose timely degradation is essential for the orderly transition through different phases of the cell cycle.

p21 and p27: These cyclin-dependent kinase inhibitors (CDKIs) are critical for enforcing cell cycle checkpoints, particularly at G1/S and G2/M transitions. They are known substrates of CRL1- and CRL4-based ligases. Neddylation inhibitors cause a rapid and robust accumulation of p21 and p27, leading to cell cycle arrest. researchgate.net

CDT1: Chromatin licensing and DNA replication factor 1 (CDT1) is a crucial component of the pre-replication complex, and its levels must be tightly controlled to prevent DNA re-replication within a single cell cycle. CDT1 is a substrate of both CRL1Skp2 and CRL4Cdt2. The stabilization of CDT1 following treatment with the neddylation inhibitor MLN4924 is a key trigger for DNA re-replication, DNA damage, and subsequent cell cycle arrest or apoptosis. researchgate.netnih.govspandidos-publications.comnih.gov

Wee1: The Wee1 kinase is a negative regulator of entry into mitosis. Its degradation is mediated by a CRL1 complex. Inhibition of neddylation leads to the stabilization of Wee1, contributing to G2/M cell cycle arrest.

Cell Cycle RegulatorFunctionRegulating CRL (Example)Effect of Neddylation Inhibition
p21 (CDKN1A) Cyclin-dependent kinase inhibitor; G1/S and G2/M arrestCRL1Skp2, CRL4Cdt2Accumulation, leading to cell cycle arrest and senescence researchgate.net
p27 (CDKN1B) Cyclin-dependent kinase inhibitor; G1/S arrestCRL1Skp2Accumulation, leading to cell cycle arrest researchgate.net
CDT1 DNA replication licensing factorCRL1Skp2, CRL4Cdt2Accumulation, leading to DNA re-replication and damage nih.govspandidos-publications.com
Wee1 Tyrosine kinase; inhibits entry into mitosisCRL1β-TrCPAccumulation, contributing to G2/M arrest

CRLs regulate numerous signaling pathways by controlling the abundance of key signaling molecules. Inhibition of neddylation disrupts these pathways by causing the accumulation of their respective substrates.

IκBα: As the primary inhibitor of the NF-κB signaling pathway, IκBα's degradation by the CRL1β-TrCP ligase is a pivotal step in NF-κB activation. Neddylation inhibition stabilizes IκBα, thereby suppressing NF-κB activity.

RhoB: The tumor suppressor RhoB is targeted for degradation by the CRL2VHL E3 ligase. Inhibition of the neddylation pathway leads to the accumulation of RhoB, which can trigger apoptosis and suppress tumor growth.

MFN1: Mitofusin 1 (MFN1) is a key protein in mitochondrial fusion. Its turnover is partly regulated by the ubiquitin-proteasome system, involving CRLs. Disruptions in its degradation can impact mitochondrial dynamics and cellular homeostasis.

NRF2: The transcription factor NRF2 is the master regulator of the antioxidant response. Under basal conditions, it is targeted for degradation by the CRL3Keap1 ligase. Inhibition of neddylation stabilizes NRF2, leading to the activation of antioxidant gene expression. mdpi.com

Recent studies have shown that neddylation can directly modify proteins involved in autophagy. Microtubule-associated protein 1 light chain 3 beta (LC3B) is a key protein in autophagosome formation. LC3B itself can be a target for neddylation, a modification that appears to stabilize the protein by preventing its ubiquitination and subsequent degradation. Therefore, inhibiting the neddylation pathway could potentially destabilize LC3B, thereby impairing autophagy capacity.

Non-Cullin NEDD8 Substrates

While Cullins are the most prominent targets of neddylation, a diverse and expanding list of non-Cullin proteins are also modified by NEDD8. nih.gov This non-canonical neddylation can alter a substrate's stability, activity, or subcellular localization. Consequently, a Tubulin/NEDDylation inhibitor can have wide-ranging effects beyond the inactivation of CRLs.

The functional outcomes of non-cullin neddylation are varied. For some proteins, neddylation promotes stability, while for others it leads to degradation or changes in function. The table below summarizes the effects of neddylation on a selection of these substrates.

Non-Cullin SubstrateFunctionEffect of Neddylation
Cofilin Actin-depolymerizing factorRegulates cytoskeletal organization and neurite outgrowth
PSD95 Postsynaptic scaffolding proteinEssential for dendritic spine stability and maturation
mGlu7 Metabotropic glutamate (B1630785) receptorRequired for presynaptic clustering and terminal maturation
PARP-1 DNA repair and cell death signalingNeddylation can inhibit PARP-1 activity researchgate.netembopress.org
MDM2 E3 ubiquitin ligase for p53Can function as a NEDD8 E3 ligase; neddylation of p53 by MDM2 inhibits its transcriptional activity pnas.orgnih.govdundee.ac.uk
EGFR Receptor tyrosine kinaseNeddylation can synergize with ubiquitination to target EGFR for lysosomal degradation nih.gov
TGF-β Type II Receptor Receptor serine/threonine kinaseNeddylation stabilizes the receptor, counteracting ubiquitination and enhancing signaling nih.gov
HIF1α/HIF2α Transcription factors (hypoxia response)Subject to neddylation, which can affect stability and activity mdpi.com
BCA3 NF-κB signaling regulatorNeddylated BCA3 can inhibit NF-κB-mediated transcription mdpi.com
E2F-1 Transcription factor (cell cycle)Neddylation decreases E2F-1 stability and transcriptional activity
IKKγ (NEMO) Regulatory subunit of IKK complex (NF-κB pathway)Neddylation by TRIM40 can attenuate NF-κB activity mdpi.com
Caspases Proteases in apoptosis and inflammationNeddylation can inhibit caspase activity or is required for efficient processing (e.g., Caspase-1) nih.gov
Shc Adaptor protein in signal transductionNeddylation facilitates the formation of signaling complexes downstream of the T-cell receptor
RCAN1 Inhibitor of calcineurin signalingNeddylation enhances protein stability by inhibiting proteasomal degradation pnas.org
Histone H4 Core component of the nucleosomePoly-neddylation serves as a signal in the DNA damage response cascade nih.govresearchgate.net
Caveolin-1 Scaffolding protein in caveolaeIdentified as a NEDD8-conjugated protein; inhibition of neddylation enhances its phosphorylation and increases cell migration

Tubulin Subunits (α-tubulin, β-tubulin)

Independent of its effects on the neddylation pathway, this compound also functions as a microtubule-targeting agent. Microtubules are dynamic polymers composed of α-tubulin and β-tubulin heterodimers and are fundamental to various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.

The inhibitor directly interferes with microtubule dynamics by binding to tubulin subunits and inhibiting their polymerization. This disruption of the microtubule network leads to a cascade of cellular consequences, most notably the arrest of cells in the M-phase (mitosis) of the cell cycle. The inability to form a functional bipolar spindle activates the spindle assembly checkpoint, preventing chromosome segregation and cell division, which can ultimately lead to apoptotic cell death.

Research Methodologies and Models in Tubulin/neddylation in 1 Studies

Advanced Omics Approaches

Advanced omics technologies provide a system-wide view of the molecular changes induced by targeting the neddylation pathway. These methodologies are crucial for understanding the global impact of inhibitors like Tubulin/NEDDylation-IN-1, moving beyond single-protein interactions to a broader, more integrated cellular perspective.

Proteomics for Neddylation Site Identification and Global Neddylation Changes

Proteomics has become an indispensable tool for dissecting the complexities of the neddylation pathway. creative-proteomics.com Neddylation is a post-translational modification where the ubiquitin-like protein NEDD8 is attached to lysine (B10760008) residues on target proteins, a process critical for numerous cellular functions, including cell cycle progression and signal transmission. creative-proteomics.com Identifying the specific proteins that are neddylated (the "neddylome") and the precise sites of modification is fundamental to understanding the biological consequences of inhibiting this pathway.

Mass spectrometry (MS) is the cornerstone technique for identifying neddylation sites. creative-proteomics.com Early proteomic studies to identify NEDD8 substrates often involved the overexpression of an epitope-tagged NEDD8, followed by immunoprecipitation and MS analysis to identify the modified proteins. mdpi.com These foundational studies successfully identified numerous neddylation targets, including all eight members of the cullin family, which are essential components of cullin-RING E3 ubiquitin ligases (CRLs). acs.orgnih.gov Neddylation of cullins is required to activate CRLs, which in turn target a vast number of proteins for degradation. thno.org

More advanced MS-based proteomic methods have been developed to enhance the identification of neddylated proteins and their modification sites at endogenous levels. One powerful approach combines stable isotope labeling by amino acids in cell culture (SILAC) with antibody-based enrichment of peptides containing a di-glycine (K-ε-GG) remnant, which is left on a lysine residue after tryptic digestion of a NEDD8-conjugated protein. elifesciences.org This method allows for the precise quantification of changes in neddylation across thousands of sites simultaneously. For example, using this technique, researchers profiled global neddylation changes in cells lacking the deneddylase SENP8, revealing aberrant hyper-neddylation of NEDD8 pathway components, including Ubc12 and NEDD8 itself. elifesciences.org Another innovative method, sNUSP (serial NEDD8-Ubiquitin Substrate Profiling), uses Nedd8-R74K knock-in cells to distinguish between NEDD8 and ubiquitin modification sites, leading to the identification of 607 neddylation sites that are dynamically regulated by the neddylation inhibitor MLN4924. omicsdi.org A separate study identified 1,101 distinct neddylation sites across 620 different proteins. researchgate.net

These global analyses have expanded the known neddylome far beyond the cullin family, identifying substrates involved in transcription, DNA repair, and chromatin organization. acs.org The findings also provided the first molecular evidence for the formation of poly-NEDD8 chains in vivo, suggesting a new layer of regulatory complexity. acs.org

Table 1: Selected Proteomic Findings in Neddylation Research

Research Focus Key Method(s) Major Findings Reference(s)
Global Neddylome Profiling Affinity purification of GST-Nedd8, LC-MS/MS Identified 496 NEDD8-modified and associated proteins, including all 8 cullin family members. Determined neddylation sites on cullins and provided evidence for poly-Nedd8 chains. acs.org
Global Neddylation Changes upon NAE Inhibition SILAC, SDS-PAGE fractionation, LC/MS/MS Quantified over 7,600 proteins in cells treated with the NAE inhibitor MLN4924. Identified 120 up-regulated proteins, including CRL substrates, confirming stabilization due to neddylation blockage. nih.gov
Profiling Deneddylase Substrates SILAC, K-ε-GG peptide enrichment, MS Identified substrates of the deneddylase SENP8. Showed that loss of SENP8 leads to hyper-neddylation of NEDD8 pathway components like Ubc12, Ube1C, and NEDD8 itself. elifesciences.org
Discriminating Neddylation from Ubiquitination sNUSP method with Nedd8-R74K knock-in cells, K-GG peptide enrichment, MS Identified 607 neddylation sites dynamically regulated by the inhibitor MLN4924. Characterized Cofilin as a novel neddylation target. omicsdi.org
Canonical vs. Atypical Neddylation Use of NEDD8 R74K mutant, anti-diGly antibodies Identified 1,101 neddylation sites in 620 proteins. Revealed distinct proteomes for canonical (spliceosome/mRNA surveillance) and atypical (ribosome/proteasome) neddylation. researchgate.net

Transcriptomics and Gene Expression Profiling

Transcriptomics offers a complementary view to proteomics by revealing how the inhibition of neddylation globally affects gene expression. By sequencing the entire transcriptome (RNA-Seq), researchers can identify which genes and signaling pathways are transcriptionally altered in response to compounds like this compound, providing crucial insights into their mechanisms of action and broader cellular impact.

Studies using the specific NEDD8-activating enzyme (NAE) inhibitor MLN4924 have shown that the transcriptional changes triggered by neddylation inhibition are distinct from those caused by direct proteasome inhibition. aacrjournals.org For instance, while the proteasome inhibitor bortezomib (B1684674) causes a major upregulation of genes encoding heat shock proteins and proteasome subunits, such changes are minimal or absent in cells treated with MLN4924. aacrjournals.org This highlights that while both pathways are linked, their inhibition results in unique cellular stress responses.

Transcriptional profiling in various disease models has identified neddylation as a key regulatory hub. In multiple myeloma cells, NAE inhibition with MLN4924 led to transcriptional changes in genes associated with disease progression and adverse clinical outcomes. aacrjournals.org In esophageal squamous cell carcinoma, MLN4924 was found to suppress TNF-α-induced expression of the MMP9 gene, which is involved in cell migration and metastasis. nih.gov Furthermore, a transcriptomic study of immune cells from multiple sclerosis patients revealed that NAE1, a critical gene for the NAE enzyme, was significantly upregulated in CD4+ T cells, identifying the neddylation pathway as a novel therapeutic target for the disease. nih.govnih.gov

Research in developmental biology has also leveraged transcriptomics. In mouse embryos, treatment with neddylation inhibitors resulted in the differential expression of genes involved in cell fate determination and cell differentiation. nih.gov Notably, several marker genes for zygotic genome activation (ZGA) were downregulated, indicating that neddylation is crucial for the earliest stages of embryonic development. nih.gov Similarly, transcriptome analysis of neurons lacking Nedd8 revealed altered expression of genes encoding synaptic proteins, particularly a downregulation of vGlut1 and an upregulation of vGlut2, which are vesicular glutamate (B1630785) transporters that influence synaptic transmission. biorxiv.orgbiorxiv.org

Table 2: Selected Transcriptomic Findings in Neddylation Inhibition Studies

Biological Context Key Method(s) Major Findings Reference(s)
Multiple Myeloma Gene expression profiling (microarray) Neddylation inhibition by MLN4924 induced a transcriptional profile distinct from proteasome inhibition, with minimal effect on heat shock or proteasome subunit genes. aacrjournals.org
Multiple Sclerosis Whole transcriptome sequencing (RNA-Seq) of sorted immune cells Identified upregulated transcripts of the NAE1 gene in CD4+ T cells from patients, implicating the neddylation pathway in the disease. nih.gov
Mouse Embryonic Development Transcriptional profiling Inhibition of neddylation led to differential expression of genes in cell fate pathways and downregulated zygotic genome activation (ZGA) marker genes. nih.gov
Excitatory Neuron Development Transcriptome analysis (RNA-Seq) Nedd8 deletion in neurons altered the expression of genes for synaptic proteins, including downregulation of vGlut1 and upregulation of vGlut2. biorxiv.orgbiorxiv.org
Esophageal Cancer RT-qPCR The neddylation inhibitor MLN4924 suppressed TNF-α-induced MMP9 gene expression. nih.gov

Interplay with Other Biological Pathways and Mechanisms

Interaction with the Ubiquitin-Proteasome System (UPS)

The Ubiquitin-Proteasome System (UPS) is a primary cellular pathway for controlled protein degradation, essential for maintaining protein homeostasis and regulating a vast array of biological processes. The interaction of Tubulin/NEDDylation-IN-1 with the UPS is direct and significant, stemming from its inhibitory effect on CRLs.

CRLs are responsible for targeting approximately 20% of all cellular proteins for degradation by the proteasome. nih.govnih.gov The activity of these E3 ligases is critically dependent on the neddylation of the cullin subunit, a modification that induces a conformational change necessary for efficient ubiquitination of substrate proteins. nih.gov this compound, by inhibiting the NEDD8-activating enzyme (NAE), prevents this crucial modification. nih.gov This inactivation of CRLs leads to the failure of substrate ubiquitination and subsequent degradation, resulting in the accumulation of numerous proteins that would otherwise be processed by the UPS. nih.gov

Conversely, under conditions of proteotoxic stress, the NEDDylation pathway has been found to play a protective role for the UPS. nih.govnih.gov It can promote the aggregation of nuclear proteins, particularly ribosomal proteins, which may serve to protect the nuclear UPS from being overwhelmed by a high load of misfolded proteins. nih.govnih.gov By inhibiting this process, this compound could modulate the cellular response to proteotoxic stress, further highlighting its deep integration with UPS functionality.

Table 1: Impact of this compound on the Ubiquitin-Proteasome System
MechanismKey Molecular TargetEffect of InhibitionReference
CRL InactivationCullin Subunits of CRLsPrevents neddylation-dependent activation of CRL E3 ubiquitin ligases. nih.govnih.gov
Substrate AccumulationCRL Substrate Proteins (e.g., IκBα, p21)Blocks ubiquitination and proteasomal degradation, leading to substrate accumulation. nih.govfrontiersin.org
Proteotoxic Stress ResponseNuclear Proteins (e.g., Ribosomal Proteins)May interfere with the protective aggregation of nuclear proteins, altering UPS function under stress. nih.govnih.gov

Cross-talk with Immune Signaling Pathways (e.g., NF-κB, MAPK/ERK)

This compound profoundly modulates immune signaling, primarily through its potent suppression of the Nuclear Factor-κB (NF-κB) pathway. nih.govnih.gov The activation of NF-κB, a central regulator of inflammation, is tightly controlled by its inhibitor, IκBα. frontiersin.org In response to pro-inflammatory stimuli, IκBα is phosphorylated and subsequently targeted for ubiquitination and proteasomal degradation by a specific CRL, SCFβTrCP (a CRL1 complex). frontiersin.orgnih.govresearchgate.net

By inhibiting cullin-1 neddylation, this compound inactivates the SCFβTrCP ligase. nih.govnih.govmolbiolcell.org This prevents the degradation of IκBα, causing it to accumulate in the cytoplasm where it continues to sequester NF-κB. frontiersin.orgnih.gov The entrapped NF-κB is unable to translocate to the nucleus, resulting in a powerful blockade of the transcription of its target genes, which include numerous pro-inflammatory cytokines such as TNF-α and IL-6. nih.govfrontiersin.orgnih.gov

Notably, mechanistic studies have demonstrated that this inhibition of the NF-κB pathway occurs without affecting the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. nih.govfrontiersin.org This indicates a specific mechanism of action rather than a general suppression of cellular signaling.

Table 2: Modulation of Immune Signaling Pathways by this compound
PathwayKey Protein AffectedMechanism of ActionFunctional OutcomeReference
Canonical NF-κBIκBα (Inhibitor of NF-κB)Inhibits CRL1-mediated ubiquitination and degradation of IκBα.Suppression of NF-κB nuclear translocation and inhibition of pro-inflammatory cytokine transcription. frontiersin.orgnih.govnih.govfrontiersin.org
MAPK/ERKERK, pERKDoes not perturb the phosphorylation or protein levels of ERK.Pathway remains active; demonstrates specificity of the inhibitory effect. nih.govfrontiersin.org

Relationship with Protein Quality Control Mechanisms (e.g., misfolded protein degradation)

Protein quality control (PQC) systems are essential for maintaining cellular health by identifying and eliminating misfolded or damaged proteins. researchgate.net The UPS is a cornerstone of this network, and by modulating the UPS, this compound inherently influences PQC. nih.govresearchgate.net The accumulation of CRL substrates due to neddylation inhibition can disrupt cellular protein homeostasis (proteostasis), potentially triggering stress responses. nih.gov

Inhibition of the NEDDylation pathway has been shown to induce the unfolded protein response (UPR), also known as the endoplasmic reticulum (ER) stress response. nih.govresearchgate.net The UPR is an evolutionarily conserved process activated by the accumulation of misfolded proteins in the ER. nih.gov This suggests that by causing the build-up of specific regulatory proteins, neddylation inhibitors like this compound can perturb ER homeostasis, activating PQC pathways designed to restore balance or, if the stress is too severe, trigger cell death. researchgate.net

Furthermore, the NEDDylation pathway itself contributes to PQC during proteotoxic stress by promoting the sequestration of excess or damaged ribosomal proteins into aggregates, thereby protecting the function of the nuclear UPS. nih.govnih.gov Interference with this process by this compound could alter the cell's capacity to manage and degrade misfolded proteins under stress conditions.

Modulation of Transcriptional Regulation

The influence of this compound on transcriptional regulation is a direct consequence of its ability to stabilize key proteins that control gene expression, including transcription factors and their inhibitors.

The most prominent example is the regulation of NF-κB-dependent transcription. As detailed previously, by preventing IκBα degradation, this compound effectively blocks the activity of one of the most important transcription factors involved in immunity and inflammation. nih.govmolbiolcell.org This leads to a significant decrease in the induction of NF-κB target genes like IL-8 and ICAM-1 in response to inflammatory stimuli. molbiolcell.org

Beyond NF-κB, the NEDDylation pathway also targets other transcription factors for regulation. For instance, the cell-cycle-regulating transcription factor E2F-1 is a non-cullin substrate for NEDDylation. embopress.orgnih.gov This modification reduces the stability and transcriptional activity of E2F-1. embopress.orgnih.govembopress.org Consequently, inhibition of NEDDylation by this compound would be expected to stabilize E2F-1, potentially altering the expression of genes involved in cell cycle progression. The modulation of transcription is therefore a critical downstream effect, driven by the altered stability of a select group of regulatory proteins. nih.govfrontiersin.org

Compound and Protein Glossary

NameAbbreviation/AliasDescription
Cullin-RING LigaseCRLThe largest family of E3 ubiquitin ligases, activated by neddylation.
Extracellular signal-Regulated KinaseERKA key protein kinase in the MAPK signaling pathway.
E2F Transcription Factor 1E2F-1A transcription factor crucial for cell cycle regulation.
Inhibitor of nuclear factor kappa B alphaIκBαAn inhibitory protein that sequesters NF-κB in the cytoplasm.
Interleukin-6IL-6A pro-inflammatory cytokine and a target gene of NF-κB.
Mitogen-Activated Protein KinaseMAPKA type of protein kinase involved in directing cellular responses to various stimuli.
NEDD8 Activating EnzymeNAEThe E1 enzyme that initiates the neddylation cascade.
Neural precursor cell Expressed, Developmentally Down-regulated 8NEDD8A ubiquitin-like protein that is conjugated to target proteins (neddylation).
Nuclear Factor kappa-light-chain-enhancer of activated B cellsNF-κBA protein complex that functions as a key transcription factor in the immune response.
Tumor Necrosis Factor alphaTNF-αA major pro-inflammatory cytokine.
Ubiquitin-Proteasome SystemUPSThe primary pathway for selective protein degradation in eukaryotic cells.

Mechanisms of Resistance to Neddylation Pathway Inhibition

Cellular Adaptive Responses

Cells can develop resistance to NEDDylation inhibition by activating pro-survival signaling pathways that counteract the effects of the drug. This adaptive resistance often involves the complex interplay of various cellular processes.

One key adaptive response is the modulation of autophagy. benthamscience.com Autophagy is a cellular recycling process that can help cancer cells survive under stress, such as that induced by chemotherapy. benthamscience.com Inhibition of the NEDDylation pathway by agents like MLN4924 can paradoxically trigger a pro-survival autophagic response. benthamscience.com This allows cells to clear damaged components and maintain energy homeostasis, thereby mitigating the drug-induced stress and promoting survival. Studies have suggested that combining NEDDylation inhibitors with autophagy inhibitors could be a strategy to overcome this form of resistance and enhance cancer cell death. benthamscience.com

Another adaptive mechanism involves the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. frontiersin.org The NEDDylation pathway is known to regulate NF-κB activity. frontiersin.org Inhibition of NEDDylation can block the degradation of NF-κB inhibitors, thereby suppressing NF-κB activation and promoting apoptosis. umich.eduaacrjournals.org However, cancer cells can develop resistance by finding alternative ways to activate NF-κB or other pro-survival pathways, thus circumventing the effects of NEDDylation blockade. thno.org

Molecular Alterations Conferring Resistance (e.g., UBC12 knockdown)

Resistance to NEDDylation inhibitors can also arise from specific genetic or epigenetic alterations that directly impact the pathway's components.

Mutations in the core enzymes of the NEDDylation cascade are a primary mechanism of acquired resistance. For instance, studies on the NEDD8-activating enzyme (NAE) inhibitor MLN4924 have identified point mutations in the UBA3 gene, which encodes a catalytic subunit of the NAE. thno.orgplos.orgresearchgate.net These mutations can decrease the inhibitor's binding affinity or potency while still allowing sufficient NAE activity for the cell to survive. thno.orgresearchgate.net

Alterations in the expression or function of the NEDD8-conjugating enzyme UBC12 (also known as UBE2M) can also influence sensitivity to NEDDylation inhibitors. royalsocietypublishing.org UBC12 is a crucial E2 enzyme responsible for transferring NEDD8 to most cullin proteins. royalsocietypublishing.orgnih.gov While overexpression of UBC12 is linked to the progression of certain cancers, its role in resistance is complex. royalsocietypublishing.org Interestingly, the knockdown of UBC12 has been shown to effectively inhibit the growth of cancer cells that have become resistant to NAE inhibitors like MLN4924. royalsocietypublishing.orgnih.gov This is because UBC12 knockdown directly blocks cullin neddylation, leading to the accumulation of tumor-suppressive substrates of Cullin-RING ligases (CRLs), such as p21 and p27, which in turn induces cell cycle arrest. royalsocietypublishing.orgnih.govfrontiersin.org This suggests that targeting downstream components like UBC12 could be a viable strategy to overcome resistance to upstream inhibitors like those targeting NAE. royalsocietypublishing.orgnih.gov

Emerging Concepts and Future Research Directions

Elucidation of Atypical Neddylation Roles (e.g., mixed Ub- and NEDD8-modified conjugates)

Beyond the canonical, well-defined enzymatic cascade, an "atypical" form of NEDDylation is gaining recognition. This process involves the conjugation of NEDD8 to proteins using enzymes from the ubiquitin pathway. nih.gov Under certain cellular conditions, such as an increased ratio of free NEDD8 to ubiquitin, the ubiquitin-activating enzyme E1 (UBE1) can activate NEDD8. nih.govmdpi.com This leads to the formation of mixed protein chains containing both ubiquitin (Ub) and NEDD8, a phenomenon observed from yeast to mammals. nih.govfrontiersin.org

This atypical process is independent of the canonical NEDD8-activating enzyme (NAE), the primary target of inhibitors like MLN4924 (pevonedistat). nih.gov The formation of these mixed Ub/NEDD8 chains has been confirmed by proteomic studies and appears to be triggered by cellular stress, such as proteasome inhibition, which depletes the pool of free ubiquitin. nih.govfrontiersin.org

The functional consequences of these hybrid chains are a key area of investigation. It has been proposed that atypically neddylated proteins are less efficiently processed and degraded by the proteasome. frontiersin.orgnih.gov This may represent a global regulatory mechanism to slow protein degradation during periods of stress, potentially protecting the ubiquitin-proteasome system from being overwhelmed. nih.govfrontiersin.org Further research into the regulation and function of atypical NEDDylation is crucial, as it represents a layer of complexity in the ubiquitin-like modifier network that could have significant implications for disease and therapy. The protein NUB1L (NEDD8 ultimate buster 1 long) has been identified as a suppressor of atypical NEDDylation, promoting the degradation of misfolded proteins, highlighting an endogenous mechanism for controlling this pathway. nih.gov

Discovery and Validation of Novel NEDDylation Substrates and De-neddylases

While the cullin proteins, which are scaffolding components of Cullin-RING E3 ligases (CRLs), are the most well-characterized substrates of NEDDylation, the list of non-cullin targets is rapidly expanding. frontiersin.orgthno.orgresearchgate.net The discovery of these novel substrates is revealing the profound and diverse influence of NEDDylation on cellular processes beyond the canonical regulation of CRL-mediated protein degradation. frontiersin.org

NEDDylation can positively or negatively affect the activity of its target proteins, induce conformational changes, and alter protein-protein interactions. frontiersin.org New substrates are being identified in a variety of protein families, including transcription factors and other E3 ligases. frontiersin.org

Key examples of novel, non-cullin substrates include:

Tumor Suppressors and Transcription Factors : The tumor suppressor p53 and its homologue TAp73 are directly neddylated, a modification that inhibits their transcriptional activity. bioscientifica.com

RNA-Binding Proteins : The Hu antigen R (HuR), an RNA-binding protein that stabilizes mRNAs of proteins involved in cell proliferation, is stabilized by NEDDylation. bioscientifica.com

Metabolic and Signaling Proteins : In the context of Alzheimer's disease, insulin-receptor substrate 1 (IRS1) has been identified as a neddylation target, with this modification leading to its degradation and contributing to synaptic insulin (B600854) resistance. nih.gov Mitofusin 1 (MFN1), a protein promoting mitochondrial fusion, is a substrate of the SCFβ-TrCP E3 ligase, and its degradation is regulated by NEDDylation. jci.org

Kinases and Immune Regulators : The ABL1 kinase domain has been identified as a novel substrate, which has implications for resistance to tyrosine kinase inhibitors in chronic myeloid leukemia. researchgate.net In the NF-κB pathway, proteins like NEMO/IKKγ and BCA3 are non-cullin targets whose neddylation status can modulate inflammatory signaling. nih.gov

The enzymes that reverse this process, known as de-neddylases, are also a critical area of research. The COP9 signalosome (CSN) and SENP8 (also called NEDP1) are key de-neddylating enzymes. mdpi.com The regulation of these enzymes is vital; for instance, studies have shown that ongoing inflammation can be associated with a significant loss of SENP8 expression, suggesting a role for de-neddylation in the resolution of inflammatory responses. molbiolcell.org

SubstrateProtein Family/FunctionEffect of NeddylationReference
p53 / TAp73Tumor Suppressor / Transcription FactorInhibits transcriptional activity bioscientifica.com
HuRRNA-Binding ProteinProtects stability bioscientifica.com
Insulin Receptor Substrate 1 (IRS1)Signaling Adaptor ProteinPromotes degradation nih.gov
Mitofusin 1 (MFN1)Mitochondrial Fusion ProteinPromotes ubiquitylation and degradation jci.org
ABL1 Kinase DomainTyrosine KinaseAffects sensitivity to TKIs researchgate.net
NEMO/IKKγNF-κB Pathway RegulatorAttenuates NF-κB activity nih.gov

Development of Synergistic Combination Strategies

A promising avenue for the clinical application of NEDDylation inhibitors is their use in combination with other therapeutic agents. bioscientifica.com These strategies aim to enhance anti-cancer efficacy, overcome drug resistance, and potentially reduce the toxicity of co-administered drugs. The development of dual-target inhibitors, such as Tubulin/NEDDylation-IN-1, represents an innovative approach to this concept, building two complementary mechanisms of action into a single molecule. nih.govsemanticscholar.org

Research has uncovered several effective combination strategies:

With Chemotherapeutics : The NEDDylation inhibitor pevonedistat (B1684682) (MLN4924) acts synergistically with the platinum-based chemotherapy agent cisplatin (B142131). aacrjournals.org In models of head and neck squamous cell carcinoma, this combination led to dramatic tumor regression and, importantly, alleviated the severe kidney damage (nephrotoxicity) often caused by cisplatin. aacrjournals.org Additive or synergistic effects have also been seen when combining MLN4924 with gemcitabine (B846) or cisplatin in various cancer cell lines. bioscientifica.com

With Targeted Therapies : In estrogen receptor-positive (ER-α) breast cancer, inhibiting the NEDDylation pathway can downregulate ER-α expression, leading to a synergistic anticancer effect when combined with the ER antagonist fulvestrant. frontiersin.org

With Autophagy Inhibitors : Cancer cells can activate pro-survival autophagy as a resistance mechanism to NEDDylation inhibition. nih.gov Consequently, combining MLN4924 with autophagy inhibitors, such as the clinically available drug chloroquine, significantly enhances the therapeutic efficacy in liver cancer models by promoting apoptosis. nih.gov

Dual-Target Inhibition : A novel class of compounds has been designed to simultaneously inhibit both tubulin polymerization and NEDDylation. nih.govnih.gov One such compound, designated C11 , demonstrated potent antiproliferative activity against liver, prostate, and breast cancer cell lines. nih.govnih.gov This dual-action approach targets two critical cellular processes—cell division via microtubules and protein turnover via NEDDylation—within a single agent. nih.gov

However, not all combinations are synergistic. In a surprising finding, NEDDylation inhibitors were found to counteract the therapeutic effect of BCR::ABL1-targeting tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML). researchgate.net Conversely, a NEDDylation agonist sensitized CML cells to TKIs, highlighting that the outcome of modulating the NEDDylation pathway is highly context-dependent. researchgate.net

NEDDylation InhibitorCombination Agent/StrategyDisease ModelOutcomeReference
Pevonedistat (MLN4924)CisplatinHead and Neck Squamous Cell CarcinomaSynergistic tumor regression; reduced nephrotoxicity aacrjournals.org
Pevonedistat (MLN4924)Autophagy Inhibitors (e.g., Chloroquine)Liver CancerEnhanced efficacy by triggering apoptosis nih.gov
Pevonedistat (MLN4924)FulvestrantBreast Cancer (ER-α positive)Synergistic anticancer effect frontiersin.org
Compound C11Dual Tubulin-NEDDylation InhibitionLiver, Prostate, Breast CancerPotent antiproliferative activity nih.govnih.gov
NEDDylation InhibitorsTyrosine Kinase Inhibitors (TKIs)Chronic Myeloid Leukemia (CML)Antagonistic effect (reduced TKI efficacy) researchgate.net

Exploration of Therapeutic Efficacy in Diverse Pathological Contexts beyond oncology

The critical role of NEDDylation in regulating inflammation, immune responses, and neuronal function suggests that its therapeutic targeting could be beneficial in a wide range of non-cancerous diseases. nih.govresearchgate.net Dysfunction of the NEDDylation pathway has been linked to neurodevelopmental disorders, neurodegenerative diseases, and inflammatory conditions. nih.govresearchgate.net

Neurological Diseases: Normal levels of protein NEDDylation are essential for nerve growth, synaptic plasticity, and neurotransmission, while both impaired and overactivated NEDDylation can lead to disease. nih.govnih.gov

Ischemic Stroke : The NEDDylation pathway is overactivated in the brain following a stroke. pnas.org The inhibitor MLN4924 was shown to be protective in mouse models by reducing neutrophil infiltration, protecting the blood-brain barrier, decreasing infarct volume, and improving neurological outcomes. pnas.orgfrontiersin.org It also reduces inflammation mediated by microglia. frontiersin.org

Neurodegenerative Diseases : Impaired NEDDylation is associated with the pathogenesis of Parkinson's disease, where it affects the function of the E3 ligase Parkin. nih.govfrontiersin.org In models related to Alzheimer's disease, inhibiting NEDDylation rescued synaptic plasticity deficits and memory impairment by preventing the degradation of insulin-receptor substrate 1. nih.gov

Multiple Sclerosis (MS) : In an animal model of MS, MLN4924 treatment reduced demyelination and spinal cord inflammation. frontiersin.org The mechanism involves inhibiting the proliferation and cytokine production of pathogenic T cells by blocking the NF-κB pathway. frontiersin.org

Inflammatory Conditions: The NEDDylation pathway is a key regulator of inflammatory signaling, particularly through its control of CRLs that mediate the degradation of NF-κB inhibitors. frontiersin.org

Q & A

Q. How to design an in vivo study to evaluate this compound’s efficacy in xenograft models?

  • Methodology : Use immunodeficient mice (e.g., NSG) implanted with luciferase-tagged tumor cells. Administer the compound intravenously (1–5 mg/kg, Q2D) and monitor tumor volume via bioluminescence. Include endpoints for toxicity (e.g., neutrophil count, liver enzymes) .

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